2-溴-1-乙氧基-4-异丙苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

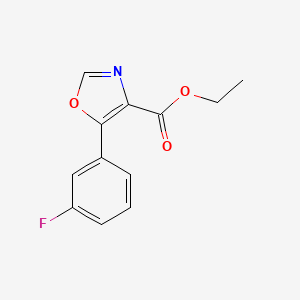

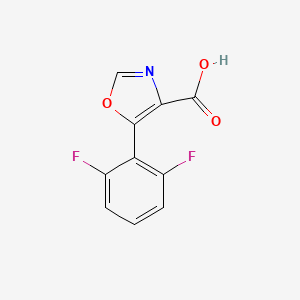

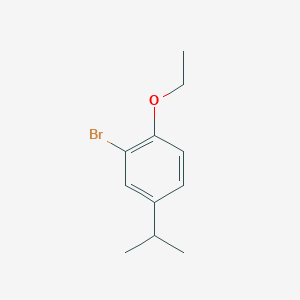

2-Bromo-1-ethoxy-4-isopropylbenzene is an organic compound with a molecular weight of 243.14 .

Molecular Structure Analysis

The InChI code for 2-Bromo-1-ethoxy-4-isopropylbenzene is1S/C11H15BrO/c1-4-13-11-6-5-9 (8 (2)3)7-10 (11)12/h5-8H,4H2,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, 2-Bromo-1-ethoxy-4-isopropylbenzene could potentially undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

2-Bromo-1-ethoxy-4-isopropylbenzene is a liquid at room temperature . It has a molecular weight of 243.14 and is typically stored at temperatures between 2-8°C .科学研究应用

四氢呋喃衍生物的合成

2-溴-1-乙氧基-4-异丙苯由于其溴和乙氧基官能团,在合成有机化学中可用作前体。一个值得注意的应用涉及它在由镍(I)配合物催化的选择性自由基环化反应中的使用,从而导致四氢呋喃衍生物的合成。这些反应在复杂有机分子的合成中至关重要,在受控条件下表现出高产率和选择性 (Esteves, Ferreira, & Medeiros, 2007)。

1H-异吲哚的形成

另一个应用涉及 1-取代的 3-烷氧基-1H-异吲哚的合成,展示了溴和烷氧基取代的苯衍生物在创建杂环化合物中的多功能性。此过程包括 Br/Li 交换反应,然后是酸催化的环化反应,突出了该化合物在构建具有潜在药用应用的复杂分子结构中的作用 (Kuroda & Kobayashi, 2015)。

手性液晶的合成

该化合物的衍生物还在手性液晶的合成中得到应用,证明了苯基取代基对中间相性质的影响。这项研究强调了此类衍生物在创建具有特定光学性质的材料中的潜力,这可能有利于显示技术和光学器件 (Bertini et al., 2003)。

安全和危害

The safety information for 2-Bromo-1-ethoxy-4-isopropylbenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

作用机制

Target of Action

The primary target of 2-Bromo-1-ethoxy-4-isopropylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .

Pharmacokinetics

The compound’smolecular weight (243.14 g/mol) may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, which maintains the aromaticity of the benzene ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-ethoxy-4-isopropylbenzene. For instance, the compound’s reactivity may be affected by the presence of other substances that can act as nucleophiles or bases . Additionally, the compound’s stability may be influenced by storage conditions .

生化分析

Biochemical Properties

2-Bromo-1-ethoxy-4-isopropylbenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in free radical bromination and nucleophilic substitution reactions

Cellular Effects

2-Bromo-1-ethoxy-4-isopropylbenzene has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and responses .

Molecular Mechanism

The molecular mechanism of 2-Bromo-1-ethoxy-4-isopropylbenzene involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s mechanism of action is primarily based on its ability to participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions, leading to the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-ethoxy-4-isopropylbenzene can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its effects may vary depending on the experimental setup and duration . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 2-Bromo-1-ethoxy-4-isopropylbenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact changes significantly beyond a certain dosage . It is essential to determine the optimal dosage for achieving the desired effects without causing harm to the subjects.

Transport and Distribution

The transport and distribution of 2-Bromo-1-ethoxy-4-isopropylbenzene within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine how the compound is distributed within the biological system and its overall effectiveness .

属性

IUPAC Name |

2-bromo-1-ethoxy-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-4-13-11-6-5-9(8(2)3)7-10(11)12/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDAZWMUVBWLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。